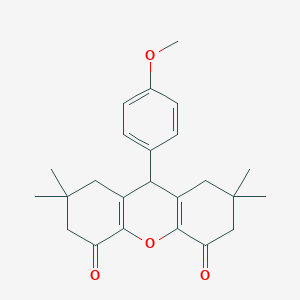

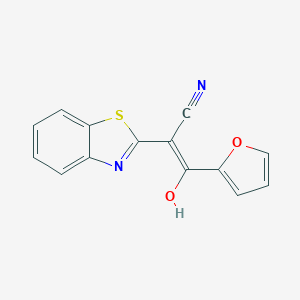

![molecular formula C23H27N3O4S B382358 Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 471917-72-3](/img/structure/B382358.png)

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound .

Molecular Structure Analysis

The molecular formula of this compound is C21H25N3O4S . It has a molecular weight of 415.5 g/mol . The IUPAC name is ethyl 2- [ [2- (6,7-dimethyl-3-oxo-2,4-dihydro-1 H -quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate .科学的研究の応用

Nonsense-Mediated mRNA Decay (NMD) Inhibition

This compound acts as an NMD inhibitor , which is crucial in the study of genetic diseases caused by nonsense mutations. By inhibiting NMD, it can enhance the stability of premature termination codon (PTC) mutated p53 mRNA in certain cell lines . This application is significant for understanding and potentially treating diseases where NMD plays a role in reducing the expression of functional proteins.

Cancer Research

In cancer research, the stability of mutant p53 is a key area of study, as p53 is a tumor suppressor gene. This compound has been shown to increase the mRNA levels of p21, Bax, and PUMA, which are genes involved in apoptosis and cell cycle regulation . This suggests potential applications in developing therapeutic strategies for cancers with PTC mutations in the p53 gene.

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with SMG7, a component of the NMD pathway. It docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction . This application is valuable for drug design and understanding molecular interactions at the atomic level.

Synergistic Applications

It acts synergistically with other compounds, such as G418, to increase the expression of p53 in mutant cells . This synergistic effect is important for enhancing the efficacy of drugs and can lead to the development of combination therapies.

Toxicity and Safety Profile

The compound does not display any toxicity at concentrations greater than 50 µM in multiple cell lines and does not affect cell proliferation and protein synthesis . This makes it a safe candidate for further research and potential therapeutic applications.

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the Nonsense-Mediated mRNA Decay (NMD) pathway . This pathway plays a crucial role in cellular function by eliminating mRNA molecules that contain premature stop codons, thereby preventing the production of potentially harmful truncated proteins .

Mode of Action

The compound acts by inhibiting the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation . This results in an increase in the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .

Biochemical Pathways

By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing premature stop codons . This leads to an increase in the mRNA levels of certain genes, such as p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis .

Result of Action

The inhibition of the NMD pathway by this compound leads to an increase in the expression of p53 in PTC mutant cells . This results in increased mRNA levels of p21, Bax, and PUMA, leading to changes in cell cycle regulation and apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability at -20°C indicates that it may be less effective or unstable at higher temperatures . .

特性

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-30-23(29)20-14-7-5-6-8-18(14)31-22(20)26-19(27)11-17-21(28)25-16-10-13(3)12(2)9-15(16)24-17/h9-10,17,24H,4-8,11H2,1-3H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGYTHXENFBLNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=C(N3)C=C(C(=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethyldithiocarbamate](/img/structure/B382285.png)

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382287.png)

![3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382289.png)

![(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid](/img/structure/B382290.png)

![5-(4-Methoxybenzylidene)-3-[6-(4-morpholinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382296.png)

![5-benzyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382298.png)

![2-hydroxy-N'-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B382299.png)